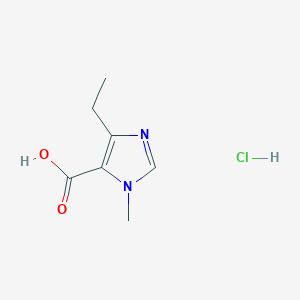![molecular formula C18H18ClNO4 B2785082 [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 926127-64-2](/img/structure/B2785082.png)
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known as CEC, is a chemical compound that has been widely studied for its potential applications in scientific research. CEC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.83 g/mol.
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the synthesis of complex organic molecules.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, this compound has been shown to have some toxicity in animal studies, which raises concerns about its safety for use in humans.
Orientations Futures
There are several future directions for research on [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Another area of research is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its impact on dopamine signaling in the brain.
Méthodes De Synthèse
The synthesis of [(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves the reaction of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride to form 2-(4-ethoxyphenyl)acetyl chloride. This compound is then reacted with [(3-chlorophenyl)carbamoyl]methylamine to form this compound. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This has led to investigations into the potential use of this compound as a tool for studying dopamine transporters and their role in neurological disorders such as Parkinson's disease and addiction.
Propriétés
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUTCTWDYGCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2785000.png)
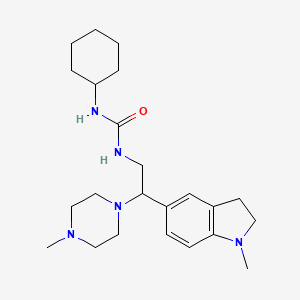
![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)
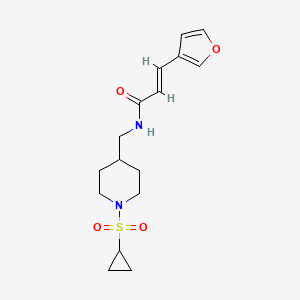

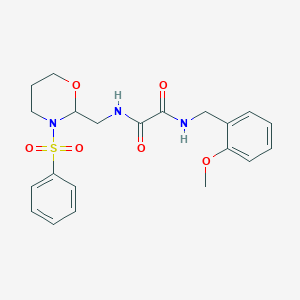
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
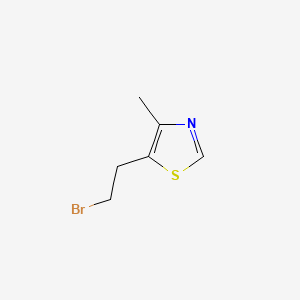
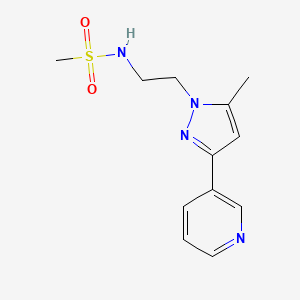


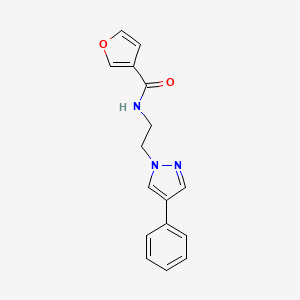
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
